molecular formula C22H24N4O4S B2484535 4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide CAS No. 1005296-45-6

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide

Cat. No.: B2484535
CAS No.: 1005296-45-6
M. Wt: 440.52
InChI Key: FFHJJLMYWUYQKW-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a dimethylsulfamoyl group and a pyridazinyl ether substituent, making it a versatile molecule for research and industrial applications.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Pyridazinyl Ether Group: The pyridazinyl ether group can be introduced by reacting the benzamide intermediate with 6-(4-methylphenyl)pyridazin-3-ol in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or pyridazinyl ether moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridazinyl ethers.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-(2-{[6-(4-chlorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide: Similar structure with a chlorine substituent instead of a methyl group.

    4-(dimethylsulfamoyl)-N-(2-{[6-(4-methoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide: Similar structure with a methoxy substituent instead of a methyl group.

Uniqueness

4-(dimethylsulfamoyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-16-4-6-17(7-5-16)20-12-13-21(25-24-20)30-15-14-23-22(27)18-8-10-19(11-9-18)31(28,29)26(2)3/h4-13H,14-15H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHJJLMYWUYQKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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